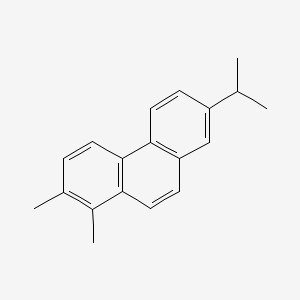
2-Methylretene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylretene is an organic compound with the molecular formula C₁₉H₂₀ It is a derivative of retene, a polycyclic aromatic hydrocarbon The structure of this compound consists of a methyl group attached to the second carbon of the retene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylretene can be synthesized through several methods. One common approach involves the alkylation of retene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of retene derivatives followed by selective methylation. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylretene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while halogenation can produce halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Methylretene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylretene involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, influencing cellular processes. The exact pathways depend on the context of its application, such as its role in drug development or its effects on environmental systems.
Comparaison Avec Des Composés Similaires
Retene: The parent compound of 2-Methylretene, with similar structural features but lacking the methyl group.
1-Methylretene: Another methylated derivative of retene, differing in the position of the methyl group.
Polycyclic Aromatic Hydrocarbons (PAHs): A broader class of compounds with multiple fused aromatic rings, sharing some chemical properties with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. Its distinct structure allows for targeted studies and applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
66292-08-8 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1,2-dimethyl-7-propan-2-ylphenanthrene |
InChI |
InChI=1S/C19H20/c1-12(2)15-6-10-18-16(11-15)7-9-17-14(4)13(3)5-8-19(17)18/h5-12H,1-4H3 |
Clé InChI |
JSRSVEDODQZAOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



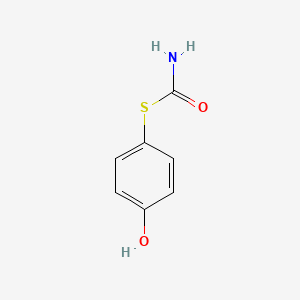

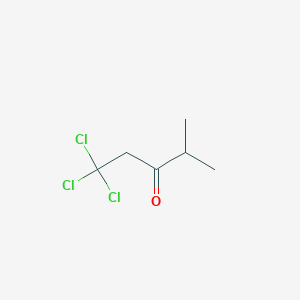
silane](/img/structure/B14484229.png)
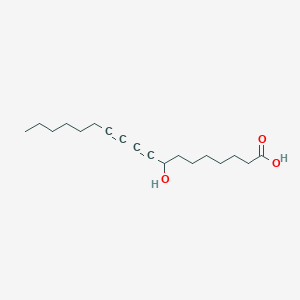
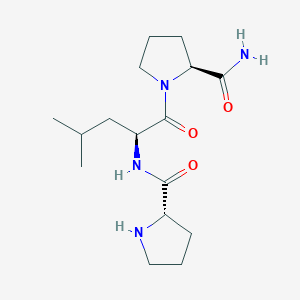

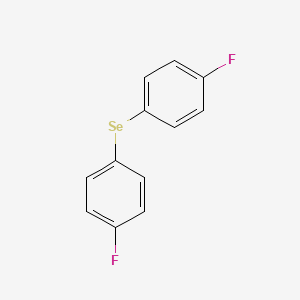
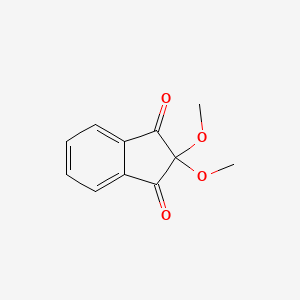
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
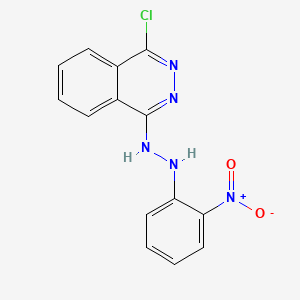

-](/img/structure/B14484288.png)
